![molecular formula C18H28ClN3 B4935303 1-(4-chlorophenyl)-4-(1-propyl-4-piperidinyl)piperazine](/img/structure/B4935303.png)
1-(4-chlorophenyl)-4-(1-propyl-4-piperidinyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-chlorophenyl)-4-(1-propyl-4-piperidinyl)piperazine involves multiple steps including alkylation, acidulation, reduction of nitro groups, and hydrolysis. These steps yield the target compound through a systematic modification of simpler starting materials. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine, achieved a total yield of 48.2%, highlighting the complexity and efficiency of such synthetic routes (Quan, 2006).
Molecular Structure Analysis
The molecular structure of compounds in the 1-(4-chlorophenyl)piperazine family has been elucidated using techniques like IR and 1H-NMR. These analyses confirm the chemical structures and provide insight into the compound's electronic and geometric configurations. For instance, the structural and electronic properties of a closely related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, have been thoroughly investigated, including molecular electrostatic potential and frontier orbital analysis, revealing its potential activity against specific proteins (Bhat et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-chlorophenyl)-4-(1-propyl-4-piperidinyl)piperazine derivatives often include transformations such as alkylation, reductive amination, and hydrolysis. These reactions modify the compound's functional groups, altering its chemical behavior and properties. The study of such reactions provides valuable information about the compound's reactivity and its potential as a chemical intermediate in various syntheses.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. For example, the crystal structure of 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate demonstrates the compound's interactions through hydrogen bonds and π–π stacking, indicating its solid-state properties (Gharbia et al., 2008).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(1-propylpiperidin-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3/c1-2-9-20-10-7-18(8-11-20)22-14-12-21(13-15-22)17-5-3-16(19)4-6-17/h3-6,18H,2,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLORJJAGMWHBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(1-propylpiperidin-4-yl)piperazine |
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